molecular formula C17H20N2O3S B6421992 Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate CAS No. 448907-60-6

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate

Cat. No.: B6421992
CAS No.: 448907-60-6
M. Wt: 332.4 g/mol
InChI Key: VYQJHJWBXBYYPW-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate is a thiazole derivative characterized by a central thiazole ring with three key substituents:

  • 4-methyl group: Enhances steric bulk and lipophilicity.
  • 2-(2,4,6-trimethylbenzamido) group: A bulky, electron-rich aromatic amide that influences molecular interactions and solubility.
  • 5-carboxylate ethyl ester: Provides hydrolytic lability, which can be critical for prodrug strategies.

Properties

IUPAC Name

ethyl 4-methyl-2-[(2,4,6-trimethylbenzoyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-6-22-16(21)14-12(5)18-17(23-14)19-15(20)13-10(3)7-9(2)8-11(13)4/h7-8H,6H2,1-5H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYQJHJWBXBYYPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C=C(C=C2C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-aminothiazole with 2,4,6-trimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified with ethyl chloroformate to yield the final product. The reaction conditions often include refluxing in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential as a therapeutic agent in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of ethyl 4-methyl-2-(2,4,6-trimethylbenzamido)thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which can modulate the activity of target proteins. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Differences

Substituent Effects on Lipophilicity :

  • The target compound’s 2,4,6-trimethylbenzamido group increases lipophilicity (logP ~3.5 estimated) compared to polar substituents like sulfonamido (logP ~2.1) or pyridinyl (logP ~1.8) .
  • Trifluoromethylphenyl () and dichlorophenyl () analogs exhibit even higher logP values (~4.0), favoring blood-brain barrier penetration but risking off-target toxicity.

Synthetic Accessibility: Pyridinyl and methylamino derivatives () are synthesized via straightforward Hantzsch condensation or thiourea reactions. The target compound’s benzamido group likely requires coupling reagents (e.g., EDCI/HOBt) for amide bond formation, similar to ’s amide analogs .

Biological Implications: Antifungal Activity: highlights acylhydrazones derived from thiazole carboxylates, where bulky substituents improve Candida inhibition. The target’s benzamido group may similarly enhance antifungal potency. Enzyme Inhibition: Sulfonamido derivatives () inhibit falcipain enzymes via polar interactions, whereas the target’s hydrophobic benzamido may target non-polar enzyme pockets.

Physicochemical Properties

Property Target Compound Ethyl 4-methyl-2-(4-pyridinyl)thiazole-5-carboxylate () Ethyl 4-methyl-2-(sulfonamido)thiazole-5-carboxylate ()
Melting Point Estimated 250–270°C 217–219°C (hydrazinyl analog) >360°C (high polarity)
Solubility Low (DMSO/ethanol) Moderate (polar pyridinyl) High (sulfonamide hydrophilicity)
Stability Ester hydrolysis risk Stable under basic conditions Sensitive to acidic hydrolysis

Key Research Findings

Antimalarial Lead Optimization : identifies sulfonamido-thiazole carboxylates as falcipain inhibitors (IC50 <1 µM). The target’s benzamido group could be optimized for similar activity by balancing lipophilicity and hydrogen-bonding capacity .

Antifungal Derivatives : demonstrates that hydrazide derivatives of thiazole carboxylates exhibit Candida inhibition (MIC ~8 µg/mL). The target compound’s amide group may serve as a precursor for such derivatives .

Cardiac Contractility : Pyridinyl analogs () enhance cardiac output in preclinical models, suggesting the target’s aromatic substituents could be tailored for cardiovascular applications .

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